N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide
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Overview
Description
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide is a chemical compound that has garnered interest in various fields of scientific research This compound features a piperazine ring substituted with a phenyl group and a propanamide chain, which includes a cyanomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Phenyl Substitution: The phenyl group is introduced via a nucleophilic substitution reaction using phenyl halides.
Propanamide Chain Formation: The propanamide chain is attached to the piperazine ring through an amide bond formation, often using acyl chlorides or anhydrides.
Cyanomethyl Group Introduction: The cyanomethyl group is introduced via a nucleophilic substitution reaction using cyanomethyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Cyanomethyl halides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring or the phenyl group.
Reduction: Reduced forms of the cyanomethyl group, potentially forming primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential anticonvulsant and antipsychotic properties.
Biological Research: It is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules with pharmaceutical relevance.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The cyanomethyl group may also play a role in the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Similar structure with an acetamide chain instead of propanamide.
N-(4-phenylpiperazin-1-yl)benzamide: Contains a benzamide group instead of a propanamide chain.
Uniqueness
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide is unique due to the presence of the cyanomethyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific pharmacological properties.
Properties
IUPAC Name |
N-(cyanomethyl)-3-(4-phenylpiperazin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O/c16-7-8-17-15(20)6-9-18-10-12-19(13-11-18)14-4-2-1-3-5-14/h1-5H,6,8-13H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RULWTWMBEWTUDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC(=O)NCC#N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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